molecular formula C12H15N5O2 B13376111 methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate

methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate

Cat. No.: B13376111
M. Wt: 261.28 g/mol
InChI Key: FGJVPSQDQMVFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a tetraazole ring, which is further substituted with a dimethylamino group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate typically involves multi-step organic reactions. One common method includes the formation of the tetraazole ring through cyclization reactions involving azide and nitrile precursors. The benzoate ester can be introduced via esterification reactions using appropriate carboxylic acid derivatives and alcohols. The dimethylamino group is often incorporated through nucleophilic substitution reactions using dimethylamine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to scale up production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Dimethylamine, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tetraazole ring may engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another compound with a dimethylamino group and ester functionality, used as a green solvent.

    Dimethylaniline: A simpler compound with a dimethylamino group attached to an aromatic ring, used in dye synthesis.

Uniqueness

Methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate is unique due to the presence of the tetraazole ring, which imparts distinct chemical reactivity and potential for diverse applications. Its combination of functional groups allows for versatile interactions and modifications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H15N5O2

Molecular Weight

261.28 g/mol

IUPAC Name

methyl 2-[5-[(dimethylamino)methyl]tetrazol-1-yl]benzoate

InChI

InChI=1S/C12H15N5O2/c1-16(2)8-11-13-14-15-17(11)10-7-5-4-6-9(10)12(18)19-3/h4-7H,8H2,1-3H3

InChI Key

FGJVPSQDQMVFRM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NN=NN1C2=CC=CC=C2C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.